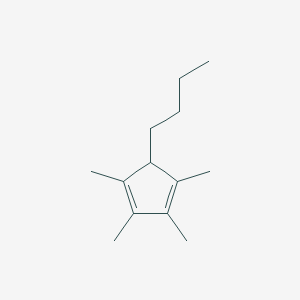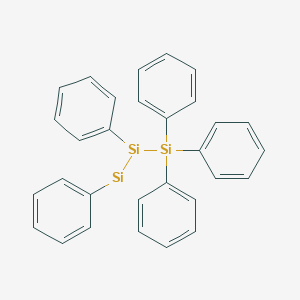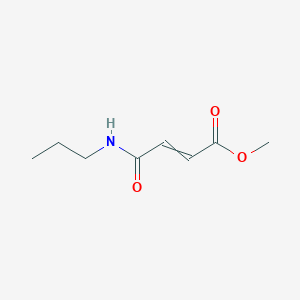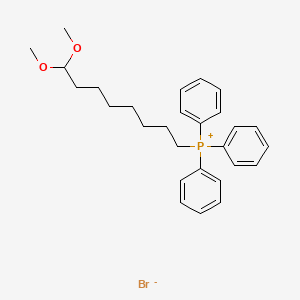![molecular formula C20H36N6 B12559782 1,1'-[1,3-Phenylenebis(methylene)]bis(1,4,7-triazonane) CAS No. 189033-35-0](/img/structure/B12559782.png)
1,1'-[1,3-Phenylenebis(methylene)]bis(1,4,7-triazonane)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-[1,3-Phenylenebis(methylene)]bis(1,4,7-triazonane) is a complex organic compound characterized by its unique structure, which includes a 1,3-phenylenebis(methylene) core linked to two 1,4,7-triazonane groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[1,3-Phenylenebis(methylene)]bis(1,4,7-triazonane) typically involves the reaction of 1,3-phenylenebis(methylene) with 1,4,7-triazonane under controlled conditions. The reaction is usually carried out in an aqueous solution, with the addition of appropriate catalysts to facilitate the formation of the desired product. The reaction conditions, such as temperature, pH, and reaction time, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
Industrial production of 1,1’-[1,3-Phenylenebis(methylene)]bis(1,4,7-triazonane) involves scaling up the laboratory synthesis methods. This includes the use of larger reaction vessels, continuous flow reactors, and automated systems to ensure consistent quality and efficiency. The industrial process also incorporates purification steps, such as crystallization and chromatography, to obtain the compound in its pure form .
化学反应分析
Types of Reactions
1,1’-[1,3-Phenylenebis(methylene)]bis(1,4,7-triazonane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in an aqueous medium at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in an inert atmosphere to prevent unwanted side reactions.
Substitution: Various nucleophiles and electrophiles; conditions depend on the specific substitution reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups .
科学研究应用
1,1’-[1,3-Phenylenebis(methylene)]bis(1,4,7-triazonane) has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals, which can be studied for their catalytic properties.
Biology: Investigated for its potential as a chelating agent in biological systems, aiding in the study of metal ion interactions in biological processes.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery agent or in the development of new pharmaceuticals.
作用机制
The mechanism of action of 1,1’-[1,3-Phenylenebis(methylene)]bis(1,4,7-triazonane) involves its ability to interact with various molecular targets. In coordination chemistry, it acts as a ligand, binding to metal ions and forming stable complexes. These complexes can then participate in catalytic reactions, facilitating the transformation of substrates into products. In biological systems, the compound’s chelating properties enable it to bind to metal ions, potentially influencing metal-dependent biological processes .
相似化合物的比较
Similar Compounds
1,1’-[1,4-Phenylenebis(methylene)]bis(1-pyridinium) Dibromide: Similar structure but with pyridinium groups instead of triazonane.
1,3-Phenylenebis(methylene) bis(dicyclopentylphosphine): Contains dicyclopentylphosphine groups instead of triazonane
Uniqueness
1,1’-[1,3-Phenylenebis(methylene)]bis(1,4,7-triazonane) is unique due to its triazonane groups, which provide distinct chemical and physical properties compared to similar compounds. These properties make it particularly useful in applications requiring strong chelation and coordination abilities .
属性
CAS 编号 |
189033-35-0 |
|---|---|
分子式 |
C20H36N6 |
分子量 |
360.5 g/mol |
IUPAC 名称 |
1-[[3-(1,4,7-triazonan-1-ylmethyl)phenyl]methyl]-1,4,7-triazonane |
InChI |
InChI=1S/C20H36N6/c1-2-19(17-25-12-8-21-4-5-22-9-13-25)16-20(3-1)18-26-14-10-23-6-7-24-11-15-26/h1-3,16,21-24H,4-15,17-18H2 |
InChI 键 |
YEZOLEPJWZHLMN-UHFFFAOYSA-N |
规范 SMILES |
C1CNCCN(CCN1)CC2=CC(=CC=C2)CN3CCNCCNCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Oxo-N-({4-[4-(trifluoromethyl)phenoxy]phenyl}methyl)butanamide](/img/structure/B12559704.png)



![2-dodecyl-6-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenol](/img/structure/B12559732.png)
![4-[(E)-(4-Ethoxyphenyl)diazenyl]-N-(2-sulfanylethyl)benzamide](/img/structure/B12559742.png)
![1-[3-(4-Methylpiperazin-1-yl)propyl]tetrahydropyrimidin-2(1H)-one](/img/structure/B12559744.png)


![Methyl 14-[(methanesulfonyl)oxy]tetradec-12-ynoate](/img/structure/B12559761.png)
![N,N-Bis[4-(2,2-diphenylethenyl)phenyl]-2,4,6-trimethylaniline](/img/structure/B12559771.png)
![[(4-Bromobut-3-en-1-yl)sulfanyl]benzene](/img/structure/B12559787.png)
![Diethyl carbonate;hexane-1,6-diol;2-[2-(2-hydroxyethoxy)ethoxy]ethanol](/img/structure/B12559790.png)
![9H-Pyrido[3,4-b]indole-3-carboxylic acid, 1,9-dimethyl-, ethyl ester](/img/structure/B12559793.png)
